Tretazicar

説明

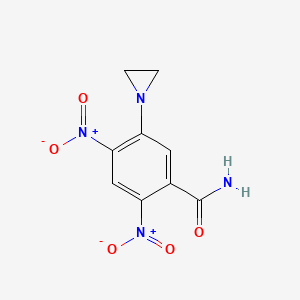

This compound is a prodrug of a bifunctional alkylating, dinitrobenzamide derivative with antineoplastic activity. This compound can be activated by the human enzyme quinone oxidoreductase 2 (NQO2) in the presence of the cosubstrate caricotamide, an analogue of the natural cosubstrate dihydronicotinamide riboside (NRH), which acts as an electron donor. The resulting active, but short-lived metabolite, dinitrobenzamide, leads to DNA replication inhibition and the induction of apoptosis in NQO2 expressing cancer cells. Due to the lack of the natural cosubstrate NRH, NQO2 expression is normally latent but is upregulated in certain types of tumor cells.

This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

minor descriptor (75-84); on-line & Index Medicus search AZIRIDINES (75-84)

Structure

2D Structure

3D Structure

特性

IUPAC Name |

5-(aziridin-1-yl)-2,4-dinitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4O5/c10-9(14)5-3-7(11-1-2-11)8(13(17)18)4-6(5)12(15)16/h3-4H,1-2H2,(H2,10,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOCXQMCIOTUMJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN1C2=C(C=C(C(=C2)C(=O)N)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00176335 | |

| Record name | 5-Aziridino-2,4-dinitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00176335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21919-05-1 | |

| Record name | Tretazicar | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21919-05-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tretazicar [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021919051 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tretazicar | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04253 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CB 1954 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115829 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Aziridino-2,4-dinitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00176335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzamide, 5-(1-aziridinyl)-2,4-dinitro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRETAZICAR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7865D5D01M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Activation of Prodrug CB1954 by NQO2: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core mechanism behind the activation of the prodrug CB1954 by the enzyme NAD(P)H quinone oxidoreductase 2 (NQO2). This system holds significant promise for targeted cancer therapy, and this document outlines the critical data, experimental protocols, and underlying pathways to facilitate further research and development in this area.

Core Concepts of CB1954 Activation

CB1954 (5-(aziridin-1-yl)-2,4-dinitrobenzamide) is a prodrug that demonstrates significant anti-tumor selectivity upon activation. The basis for this selectivity lies in its enzymatic conversion into a potent bifunctional alkylating agent that can form DNA-DNA interstrand crosslinks, ultimately leading to apoptosis in cancer cells.[1] While the rat form of the enzyme NQO1 can efficiently activate CB1954, the human ortholog is significantly less effective, rendering human tumors largely insensitive to the prodrug alone.[1]

However, research has unveiled that the human enzyme NQO2 can effectively activate CB1954, but with a crucial caveat: its activity is latent and requires the presence of a non-biogenic co-substrate, dihydronicotinamide riboside (NRH).[1][2] NQO2 is unable to efficiently utilize common endogenous reducing cofactors like NADH and NADPH.[3][4] This unique co-substrate requirement forms the basis of a novel enzyme-prodrug therapy strategy. When activated by NRH, NQO2 is approximately 3000 times more effective at reducing CB1954 than human NQO1 (DT-diaphorase).[1][5][6]

Quantitative Data Summary

The following tables summarize key quantitative data regarding the NQO2-mediated activation of CB1954 and its cytotoxic effects.

| Parameter | Value | Cell Line | Conditions | Reference |

| IC50 of CB1954 | ~200 µM | HCT116 | Parental cells, no exogenous NRH | [1] |

| IC50 of CB1954 | ~4.4 µM (45-fold decrease) | HCT116 | Parental cells, with 100 µM NRH | [1] |

| IC50 of CB1954 | No significant change from parental | HCT116 | NQO2 knockout cells, with or without NRH | [1] |

| Relative Efficacy | ~3000-fold more effective than NQO1 | - | In vitro enzyme assays | [1][5] |

| Increase in Cytotoxicity | 100-3000-fold | Various | NQO2-expressing cells in the presence of NRH | [2] |

Key Experimental Protocols

This section provides detailed methodologies for essential experiments in the study of CB1954 activation by NQO2.

Recombinant Human NQO2 Expression and Purification

Objective: To produce purified, active human NQO2 for in vitro assays.

Methodology:

-

Cloning: The coding sequence for human NQO2 is amplified by PCR and cloned into an E. coli expression vector, such as pET46-Ek-LIC, which allows for the expression of a hexa-histidine tagged protein.[5] Plasmids for mammalian expression, like pCMV3-N-GFPSpark, are also available.[7]

-

Expression: The expression vector is transformed into a suitable E. coli strain, such as BL21(DE3).[1] Protein expression is induced, for example, by growing the cells in autoinduction ZYP-5052 media overnight at 37°C.[1]

-

Lysis: Bacterial cells are harvested by centrifugation and resuspended in a suitable buffer (e.g., 50 mM sodium phosphate, 0.5 M NaCl, pH 7.5).[1] The cells are then lysed by sonication.

-

Purification:

-

Affinity Chromatography: The cell lysate is clarified by centrifugation, and the supernatant containing the His-tagged NQO2 is loaded onto a Ni2+-affinity chromatography column.[1]

-

Tag Removal: The hexa-histidine tag is removed by cleavage with a specific protease, such as TEV protease.[1]

-

Further Purification: The protein is further purified using anion exchange and gel filtration chromatography to achieve high purity.[1]

-

-

Storage: The purified protein is dialyzed against a storage buffer (e.g., 50 mM HEPES-OH, pH 7.5, 150 mM sodium chloride, 1 mM DTT, 10% glycerol) and stored in aliquots at -80°C.[5]

NQO2 Enzyme Activity Assay

Objective: To measure the catalytic activity of NQO2 in reducing CB1954.

Methodology:

-

Reaction Mixture: Prepare a reaction mixture in a suitable buffer (e.g., PBS, pH 7.4) containing the co-substrate NRH (final concentration, e.g., 500 µM) and the prodrug CB1954 (final concentration, e.g., 100 µM).[8]

-

Enzyme Addition: Initiate the reaction by adding a known amount of purified recombinant NQO2 or a cell lysate containing NQO2 to the reaction mixture.

-

Incubation: Incubate the reaction at 37°C.[8]

-

Detection: The reduction of CB1954 can be monitored spectrophotometrically by measuring the decrease in absorbance at a specific wavelength over time. The initial velocity of the reaction is calculated from the linear portion of the curve.[8][9]

Cell-Based Cytotoxicity Assay (Sulforhodamine B - SRB Assay)

Objective: To determine the cytotoxic effect of CB1954 in the presence or absence of NRH on NQO2-expressing cells.

Methodology:

-

Cell Seeding: Seed cells (e.g., HCT116) in 96-well microtiter plates at an appropriate density (e.g., 1,000 cells per well) and allow them to attach overnight.[1]

-

Treatment: Treat the cells with a range of concentrations of CB1954, with or without a fixed concentration of NRH (e.g., 100 µM).[1] Include appropriate controls (untreated cells, cells treated with NRH alone, and cells treated with CB1954 alone).

-

Incubation: Incubate the plates for a suitable period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).

-

Fixation: Gently add cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.[3][4][10][11]

-

Washing: Wash the plates four to five times with 1% (v/v) acetic acid or slow-running tap water to remove the TCA and excess medium.[3][4][10][11] Air-dry the plates completely.

-

Staining: Add 0.057% (w/v) Sulforhodamine B (SRB) solution to each well and incubate at room temperature for 30 minutes.[3][10]

-

Washing: Wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[3][4][10][11] Air-dry the plates.

-

Solubilization: Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[3][4][10][11]

-

Measurement: Read the absorbance at 510 nm using a microplate reader.[4][10][11]

-

Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC50 values.

Detection of DNA Interstrand Crosslinks (Modified Alkaline Comet Assay)

Objective: To detect the formation of DNA interstrand crosslinks in cells treated with activated CB1954.

Methodology:

-

Cell Treatment: Treat cells with CB1954 and NRH for a specified duration to induce DNA damage.

-

Irradiation: To detect interstrand crosslinks, induce single-strand breaks by exposing the cells to a defined dose of ionizing radiation.[12][13] This allows for the migration of DNA that is not crosslinked.

-

Cell Embedding: Embed the treated single cells in a low-melting-point agarose on a microscope slide.

-

Lysis: Lyse the cells in a high-salt, detergent solution to remove cellular proteins and membranes, leaving behind the nucleoids.

-

Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA and separate the strands. Apply an electric field to allow the fragmented DNA to migrate from the nucleus, forming a "comet tail."[12][13]

-

Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Gold) and visualize using a fluorescence microscope.

-

Analysis: The presence of interstrand crosslinks will retard the migration of DNA, resulting in a smaller comet tail compared to irradiated control cells without crosslinks.[12][13] The extent of crosslinking can be quantified by measuring the comet tail moment.

Visualizations: Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and experimental workflows discussed in this guide.

References

- 1. The Unusual Cosubstrate Specificity of NQO2: Conservation Throughout the Amniotes and Implications for Cellular Function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 4. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The two common polymorphic forms of human NRH-quinone oxidoreductase 2 (NQO2) have different biochemical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Catalytic properties of NAD(P)H:quinone oxidoreductase-2 (NQO2), a dihydronicotinamide riboside dependent oxidoreductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cdn1.sinobiological.com [cdn1.sinobiological.com]

- 8. Reduction of mitomycin C is catalysed by human recombinant NRH:quinone oxidoreductase 2 using reduced nicotinamide adenine dinucleotide as an electron donating co-factor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. SRB assay for measuring target cell killing [protocols.io]

- 11. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]

- 12. Assessment of DNA interstrand crosslinks using the modified alkaline comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ora.ox.ac.uk [ora.ox.ac.uk]

The Pivotal Role of Nitroreductase in the Metabolism and Therapeutic Efficacy of Tretazicar: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tretazicar, also known as CB1954 [5-(aziridin-1-yl)-2,4-dinitrobenzamide], is a prodrug that has been the subject of extensive research in the field of cancer therapy.[1][2] Its therapeutic potential is unlocked through a process of bioactivation, primarily mediated by nitroreductase enzymes. This technical guide provides an in-depth exploration of the critical role of nitroreductase in the metabolism of this compound, the resulting cytotoxic effects, and the experimental methodologies used to investigate these processes. This information is particularly relevant for the development of Gene-Directed Enzyme Prodrug Therapy (GDEPT), a promising strategy for targeted cancer treatment.[3][4][5][6]

Mechanism of Action: Nitroreductase-Mediated Activation of this compound

This compound in its original form is a weak monofunctional alkylating agent with limited cytotoxicity.[2][7] Its transformation into a potent bifunctional DNA alkylating agent is dependent on the reduction of its nitro groups, a reaction catalyzed by nitroreductase enzymes.[1][7][8][9]

The most well-studied nitroreductases in this context are of bacterial origin, particularly from Escherichia coli, with two key enzymes being NfsA and NfsB.[10][11] These enzymes are flavoproteins that utilize NADH or NADPH as cofactors to catalyze the reduction of nitroaromatic compounds.[9][10] In the case of this compound, the reduction of the 4-nitro group leads to the formation of a highly reactive 4-hydroxylamino derivative.[5][8] This metabolite is a potent cytotoxic agent capable of forming interstrand DNA cross-links, ultimately leading to apoptotic cell death.[5][7][12]

This targeted activation forms the basis of the GDEPT strategy, where the gene encoding a bacterial nitroreductase is delivered specifically to tumor cells.[4][5] Subsequent systemic administration of the non-toxic prodrug this compound results in its localized conversion to the active cytotoxic form only within the tumor microenvironment, thereby minimizing systemic toxicity.[4][5]

Quantitative Data on this compound Metabolism and Efficacy

The efficiency of this compound activation and its resulting cytotoxicity are crucial parameters in the development of nitroreductase-based GDEPT. The following tables summarize key quantitative data from various studies.

Table 1: Kinetic Parameters of E. coli Nitroreductase with this compound (CB1954)

| Enzyme Variant | Km (µM) | kcat (s-1) | kcat/Km (s-1µM-1) | Reference |

| Wild-type NfsB | 230 | 12 | 0.052 | [13] |

| N71S Mutant | 150 | 35 | 0.23 | [13] |

| F124K Mutant | 110 | 28 | 0.25 | [13] |

| N71S/F124K Double Mutant | 80 | 45 | 0.56 | [13] |

Note: Kinetic parameters can vary depending on the specific assay conditions.

Table 2: IC50 Values of this compound (CB1954) in Human Cancer Cell Lines with and without Nitroreductase Expression

| Cell Line | Condition | IC50 (µM) | Reference |

| SK-OV-3 (Ovarian Carcinoma) | Parental | >1000 | [7] |

| SK-OV-3 (Ovarian Carcinoma) | NTR-expressing | 4.4 | [7] |

| WiDr (Colon Carcinoma) | Parental | 230 | [7] |

| WiDr (Colon Carcinoma) | NTR-expressing | 4.4 | [7] |

| LS174T (Colon Carcinoma) | Parental | 78 | [8] |

| A2780 (Ovarian Cancer) | Mock-infected | 29 | [4] |

| A2780 (Ovarian Cancer) | Ad-hTR-NTR infected (50 PFU/cell) | 2.9 | [4] |

| A2780-CP70 (Cisplatin-resistant) | Mock-infected | 60 | [4] |

| A2780-CP70 (Cisplatin-resistant) | Ad-hTR-NTR infected (50 PFU/cell) | 6.0 | [4] |

Note: IC50 values are highly dependent on the cell line, the level of nitroreductase expression, and the duration of drug exposure.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the role of nitroreductase in this compound metabolism.

Nitroreductase Activity Assay

This assay measures the enzymatic activity of nitroreductase in cell extracts.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer)

-

Protein quantification assay (e.g., BCA assay)

-

Reaction buffer: 50 mM Tris-HCl, pH 7.5

-

Menadione solution (10 mM in DMSO)

-

Horse heart cytochrome c solution (10 mg/mL in reaction buffer)

-

NADH solution (10 mM in reaction buffer)

-

Purified E. coli nitroreductase (for standard curve)

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare cell lysates from both control and nitroreductase-expressing cells.

-

Determine the protein concentration of each lysate.

-

Prepare a reaction mix containing reaction buffer, menadione (final concentration 500 µM), and cytochrome c (final concentration 70 µM).

-

Add a known amount of cell extract (e.g., 10 µg of total protein) to the wells of a 96-well plate.

-

Initiate the reaction by adding NADH to a final concentration of 500 µM.

-

Immediately measure the change in absorbance at 550 nm over time using a spectrophotometer.

-

Calculate the rate of cytochrome c reduction using its molar extinction coefficient.

-

Generate a standard curve using purified E. coli nitroreductase to quantify the amount of active enzyme in the cell extracts.[3]

Cytotoxicity Assay (MTT Assay)

This assay determines the cell viability after treatment with this compound.

Materials:

-

Nitroreductase-expressing and parental control cells

-

Complete cell culture medium

-

This compound (CB1954) stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well cell culture plates

-

Multi-well spectrophotometer

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, remove the drug-containing medium.

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Clonogenic Assay

This assay assesses the long-term survival and proliferative capacity of cells after this compound treatment.

Materials:

-

Nitroreductase-expressing and parental control cells

-

Complete cell culture medium

-

This compound (CB1954) stock solution

-

6-well or 100 mm cell culture dishes

-

Fixing solution (e.g., 6% glutaraldehyde)

-

Staining solution (e.g., 0.5% crystal violet)

Procedure:

-

Treat cells with various concentrations of this compound for a defined period.

-

After treatment, harvest the cells and plate a known number of cells into new culture dishes.

-

Incubate the plates for 1-3 weeks, allowing single cells to form colonies.

-

Fix the colonies with the fixing solution.

-

Stain the colonies with crystal violet.

-

Count the number of colonies (typically defined as a cluster of ≥50 cells).

-

Calculate the plating efficiency and the surviving fraction for each treatment condition.[14][15]

HPLC Analysis of this compound Metabolites

This method is used to separate and quantify this compound and its metabolites.

Materials:

-

Cell culture or reaction samples containing this compound and its metabolites

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (HPLC grade)

-

Water (HPLC grade)

-

HPLC system with a C18 reverse-phase column and a UV detector

-

Centrifuge and filters for sample preparation

Procedure:

-

Prepare samples by quenching the reaction and precipitating proteins (e.g., with cold acetonitrile).

-

Centrifuge the samples and filter the supernatant to remove any particulate matter.

-

Inject a known volume of the sample onto the HPLC column.

-

Elute the compounds using a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

-

Monitor the eluent at a specific wavelength (e.g., 262 nm) to detect this compound and its metabolites.[16]

-

Identify and quantify the compounds by comparing their retention times and peak areas to those of known standards.[16]

Western Blot for Nitroreductase Expression

This technique is used to detect the presence and relative amount of the nitroreductase protein in cells.

Materials:

-

Cell lysates

-

SDS-PAGE gels

-

Transfer buffer

-

Nitrocellulose or PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody specific for the nitroreductase

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Separate proteins from cell lysates by size using SDS-PAGE.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against the nitroreductase.

-

Wash the membrane and then incubate with the HRP-conjugated secondary antibody.

-

Add the chemiluminescent substrate and detect the signal using an imaging system.[5][12][17][18][19]

Apoptosis Assay (Annexin V Staining)

This assay identifies cells undergoing apoptosis.

Materials:

-

Treated and untreated cells

-

Annexin V-FITC conjugate

-

Propidium Iodide (PI) solution

-

Binding buffer

-

Flow cytometer

Procedure:

-

Harvest cells after treatment and wash them with PBS.

-

Resuspend the cells in the binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate the cells in the dark.

-

Analyze the stained cells using a flow cytometer. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic or necrotic cells will be positive for both stains.[2][6]

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Gene-Directed Enzyme Prodrug Therapy (GDEPT) workflow for this compound.

Caption: Metabolic activation of this compound by nitroreductase.

Caption: General experimental workflow for evaluating this compound's efficacy.

Conclusion

The activation of this compound by nitroreductase is a cornerstone of its anticancer activity and the foundation of the GDEPT approach. Understanding the kinetics of this enzymatic reaction, the resulting cytotoxicity in various cancer cell lines, and the detailed experimental protocols to measure these effects is paramount for the continued development and optimization of this therapeutic strategy. This guide provides a comprehensive overview of these critical aspects to aid researchers and drug development professionals in their efforts to advance targeted cancer therapies.

References

- 1. The Nitroreductase/CB1954 Enzyme-Prodrug System | Springer Nature Experiments [experiments.springernature.com]

- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. fortislife.com [fortislife.com]

- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Gene-directed enzyme prodrug therapy: quantitative bystander cytotoxicity and DNA damage induced by CB1954 in cells expressing bacterial nitroreductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cytotoxicity and activation of CB1954 in a human tumour cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ackerleylab.com [ackerleylab.com]

- 10. A Protocol for Untargeted Metabolomic Analysis: From Sample Preparation to Data Processing - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. origene.com [origene.com]

- 13. Kinetic and structural characterisation of Escherichia coli nitroreductase mutants showing improved efficacy for the prodrug substrate CB1954 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Engineering the Escherichia coli Nitroreductase NfsA to Create a Flexible Enzyme-Prodrug Activation System [frontiersin.org]

- 17. Western blot protocol | Abcam [abcam.com]

- 18. novateinbio.com [novateinbio.com]

- 19. addgene.org [addgene.org]

Tretazicar induced DNA cross-linking and apoptosis

An In-Depth Technical Guide to Tretazicar-Induced DNA Cross-linking and Apoptosis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also known as CB1954 (5-(aziridin-1-yl)-2,4-dinitrobenzamide), is a prodrug that has garnered significant interest in cancer therapy, particularly within gene-directed enzyme prodrug therapy (GDEPT) strategies. Its selective activation in target cells leads to the formation of a potent DNA cross-linking agent, ultimately inducing apoptosis. This document provides a comprehensive technical overview of the molecular mechanisms underpinning this compound's cytotoxicity, detailing its activation, interaction with DNA, and the subsequent signaling cascades that culminate in programmed cell death. It includes summaries of quantitative data, detailed experimental protocols for key assays, and visualizations of the critical pathways and workflows.

Core Mechanism of Action: From Prodrug to Cytotoxin

This compound in its native state is a monofunctional alkylating agent with low toxicity. Its therapeutic efficacy is unlocked through enzymatic reduction of its 4-nitro group. This bioactivation is a critical step, converting the inert prodrug into a highly cytotoxic bifunctional alkylating agent.

Enzymatic Activation: The activation of this compound can be mediated by several enzymes. In human cells, the NAD(P)H quinone oxidoreductase 2 (NQO2) enzyme can activate this compound, a process enhanced by the co-substrate caricotamide.[1] More commonly in experimental and therapeutic settings, bacterial nitroreductases, such as NfsB from E. coli, are introduced into cancer cells via a vector in GDEPT approaches.[2] This targeted delivery ensures that the prodrug is activated preferentially within the tumor microenvironment, minimizing systemic toxicity.

Upon reduction, the nitro group is converted to a hydroxylamino group. This intermediate is then further protonated and rearranged to form a highly reactive electrophile. This activated form can then create covalent bonds with nucleophilic sites on DNA.

DNA Cross-linking: The Cytotoxic Lesion

The activated metabolite of this compound is a potent bifunctional agent, meaning it has two reactive sites capable of forming covalent bonds with DNA. This allows it to form both intra- and interstrand DNA cross-links (ICLs).[1][3]

-

Intrastrand Cross-links: Occur between two bases on the same strand of DNA.

-

Interstrand Cross-links (ICLs): Form covalent bonds between bases on opposite DNA strands. ICLs are particularly cytotoxic as they physically prevent the separation of DNA strands, thereby blocking essential cellular processes like replication and transcription.[3][4]

The formation of these DNA adducts is the primary mechanism of this compound's cytotoxicity.[1] The resulting helical distortion and blockage of DNA processing machinery trigger a robust DNA Damage Response (DDR).

Induction of Apoptosis: The Cellular Response to DNA Damage

The extensive DNA damage caused by this compound-induced cross-links forces the cell into a state of crisis, leading to the activation of apoptotic signaling pathways. The cell death mechanism is predominantly a caspase-dependent apoptosis.[2]

The process generally follows the intrinsic (mitochondrial) pathway:

-

DNA Damage Sensing: The presence of ICLs activates sensor proteins like ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related).[4]

-

Cell Cycle Arrest: The DDR signaling cascade leads to cell cycle arrest, typically at the G2/M phase, to allow time for DNA repair.[3][5]

-

Apoptosis Initiation: If the damage is too severe to be repaired, pro-apoptotic signals are initiated. This often involves the activation of the p53 tumor suppressor protein, although this compound-induced apoptosis can also occur in a p53-independent manner.[1][5]

-

Mitochondrial Outer Membrane Permeabilization (MOMP): Pro-apoptotic proteins of the Bcl-2 family, such as Bax and Bak, are activated. These proteins translocate to the mitochondria and induce the release of cytochrome c and other pro-apoptotic factors into the cytoplasm.[6][7]

-

Apoptosome Formation and Caspase Activation: In the cytoplasm, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome. This complex recruits and activates pro-caspase-9, the initiator caspase for the intrinsic pathway.

-

Execution Phase: Activated caspase-9 then cleaves and activates effector caspases, primarily caspase-3 and caspase-7. These executioner caspases are responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including chromatin condensation, DNA fragmentation, and the formation of apoptotic bodies.[2][6]

Quantitative Data

The following tables summarize the type of quantitative data typically generated when evaluating the efficacy of this compound. The values presented are illustrative examples based on typical experimental outcomes.

Table 1: Cytotoxicity of Activated this compound in Cancer Cell Lines

| Cell Line | This compound (CB1954) Concentration (µM) | Nitroreductase (NTR) Status | Cell Viability (%) |

| HepG2 | 10 | NTR-Negative | 95 ± 4.5 |

| HepG2 | 10 | NTR-Positive | 35 ± 3.8 |

| CNE1 | 10 | NTR-Negative | 98 ± 2.1 |

| CNE1 | 10 | NTR-Positive | 28 ± 5.2 |

Data represents the mean ± standard deviation. Cell viability is measured 48 hours post-treatment.

Table 2: Quantification of Apoptosis and DNA Damage

| Treatment Group | % Annexin V Positive Cells | Caspase-3 Activity (Fold Change) | Comet Assay Tail Moment |

| Control (NTR+) | 4.5 ± 1.1 | 1.0 ± 0.1 | 2.1 ± 0.8 |

| This compound (10 µM, NTR-) | 5.2 ± 1.5 | 1.2 ± 0.3 | 3.5 ± 1.0 |

| This compound (10 µM, NTR+) | 65.7 ± 8.3 | 8.5 ± 1.4 | 45.3 ± 6.7 |

Data represents the mean ± standard deviation. Measurements are taken 24 hours post-treatment.

Visualizations: Pathways and Workflows

Signaling Pathway

Caption: this compound-induced intrinsic apoptosis pathway.

Experimental Workflow

Caption: Experimental workflow for TUNEL assay.

Logical Relationship

Caption: Logical flow from this compound to apoptosis.

Experimental Protocols

Protocol 1: DNA Cross-linking Detection by Comet Assay (Alkaline)

The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage, including strand breaks and cross-links. A reduction in DNA migration compared to a positive control for strand breaks can indicate cross-linking.

Materials:

-

Treated and control cell suspensions

-

Low melting point agarose (LMPA) and normal melting point agarose (NMPA)

-

Microscope slides

-

Lysis buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10)

-

Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)

-

Neutralization buffer (0.4 M Tris, pH 7.5)

-

DNA stain (e.g., SYBR Green, Propidium Iodide)

-

Fluorescence microscope with appropriate filters and imaging software

Procedure:

-

Slide Preparation: Coat microscope slides with a layer of 1% NMPA and allow to dry.

-

Cell Encapsulation: Harvest ~2 x 10⁵ cells. Resuspend the cell pellet in 100 µL of molten 0.7% LMPA (at 37°C) and immediately pipette onto the pre-coated slide. Cover with a coverslip and solidify on ice for 10 minutes.

-

Lysis: Carefully remove the coverslip and immerse the slides in ice-cold lysis buffer for at least 1 hour at 4°C. This removes cell membranes and cytoplasm, leaving behind nucleoids.

-

Alkaline Unwinding: Place slides in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer. Allow the DNA to unwind for 20-40 minutes at 4°C.

-

Electrophoresis: Perform electrophoresis in the same buffer at ~25V and ~300mA for 20-30 minutes at 4°C. Damaged, fragmented DNA will migrate away from the nucleoid, forming a "comet tail."

-

Neutralization and Staining: Gently wash the slides three times with neutralization buffer for 5 minutes each. Stain the DNA with an appropriate fluorescent dye.

-

Visualization and Analysis: Visualize slides using a fluorescence microscope. Capture images and analyze at least 50 cells per sample using comet scoring software to calculate the "tail moment" (a product of tail length and the fraction of DNA in the tail). A significant decrease in tail moment in this compound-treated cells compared to cells treated with a known strand-breaking agent (like H₂O₂) is indicative of DNA cross-linking.

Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Treated and control cell suspensions

-

Annexin V-FITC (or other fluorophore)

-

Propidium Iodide (PI) solution

-

1X Annexin Binding Buffer (e.g., 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4)

-

Flow cytometer

Procedure:

-

Cell Harvesting: Harvest cells (both adherent and floating) and wash twice with ice-cold PBS.

-

Cell Resuspension: Resuspend the cell pellet in 1X Annexin Binding Buffer to a concentration of ~1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Annexin Binding Buffer to each tube. Analyze the samples on a flow cytometer within one hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Protocol 3: Detection of Caspase Cleavage by Western Blot

This protocol detects the activation of key apoptotic proteins like Caspase-3 and the cleavage of their substrates, such as PARP.

Materials:

-

Treated and control cell pellets

-

RIPA lysis buffer with protease inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels, running buffer, and transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-cleaved Caspase-3, anti-PARP, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse cell pellets in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-cleaved Caspase-3, diluted in blocking buffer) overnight at 4°C. Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash three times with TBST.

-

Detection: Apply ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system. The appearance of a band for cleaved Caspase-3 (e.g., 17/19 kDa) or cleaved PARP (89 kDa) indicates apoptosis. Use β-actin as a loading control.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Mechanism of cell death induced by the novel enzyme-prodrug combination, nitroreductase/CB1954, and identification of synergism with 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanism of cell death resulting from DNA interstrand cross-linking in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Activation of DNA damage response pathways as a consequence of anthracycline-DNA adduct formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanism of cell death resulting from DNA interstrand cross-linking in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of Tretazicar (CB1954): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tretazicar, also known as CB1954 (5-(aziridin-1-yl)-2,4-dinitrobenzamide), is a prodrug that has been the subject of extensive research for its potential as a targeted anticancer agent. Its unique mechanism of action, relying on enzymatic activation to induce cytotoxicity, has positioned it as a key component in the development of innovative cancer therapies, particularly in the field of Gene-Directed Enzyme Prodrug Therapy (GDEPT). This technical guide provides an in-depth overview of the discovery, development, mechanism of action, and preclinical and clinical evaluation of this compound. It includes a compilation of quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to serve as a comprehensive resource for the scientific community.

Introduction

The principle of targeted cancer therapy is to selectively eliminate cancer cells while minimizing damage to healthy tissues. Prodrugs, which are pharmacologically inactive compounds converted into their active forms by specific enzymes, represent a promising strategy to achieve this selectivity. This compound (CB1954) was initially synthesized as a monofunctional DNA alkylating agent with low intrinsic toxicity.[1] Its therapeutic potential is realized upon the reduction of one of its nitro groups, a reaction catalyzed by specific nitroreductase enzymes. This bioactivation converts CB1954 into a potent bifunctional DNA alkylating agent, capable of forming DNA interstrand cross-links and triggering apoptosis.[2][3]

The differential expression of activating enzymes between tumor and normal tissues, or the targeted delivery of these enzymes to tumors, forms the basis of CB1954-based therapeutic strategies. One of the key enzymes capable of activating CB1954 is the human enzyme NAD(P)H quinone oxidoreductase 2 (NQO2).[1][4] Additionally, bacterial nitroreductases, such as those from Escherichia coli, have been shown to be highly efficient in activating CB1954 and are central to the GDEPT approach.[3][5]

Mechanism of Action

This compound's cytotoxicity is dependent on its metabolic activation. The prodrug itself has limited ability to damage DNA. However, upon enzymatic reduction of its 4-nitro group to a hydroxylamine derivative, it becomes a powerful cytotoxic agent.[2]

Enzymatic Activation

Two main classes of enzymes are known to activate CB1954:

-

NAD(P)H Quinone Oxidoreductase 2 (NQO2): This human enzyme can activate CB1954, particularly in the presence of a co-substrate like caricotamide (EP-0152R).[1][4] Tumors with high NQO2 expression may be naturally sensitive to a combination of CB1954 and an appropriate NQO2 co-substrate.

-

Bacterial Nitroreductases (NTR): Enzymes like E. coli nitroreductase (NTR) are highly efficient at reducing the nitro groups of CB1954.[3][5] This forms the basis of GDEPT, where the gene encoding the bacterial nitroreductase is delivered specifically to tumor cells, sensitizing them to subsequent CB1954 treatment.

The activation process involves a four-electron reduction of the 4-nitro group, proceeding through a nitroso intermediate to form the 4-hydroxylamine derivative.[2]

DNA Alkylation and Apoptosis

The activated 4-hydroxylamine metabolite of CB1954 is a bifunctional alkylating agent. It can form covalent bonds with DNA bases, leading to the formation of DNA interstrand cross-links.[2][6] These cross-links prevent DNA replication and transcription, ultimately triggering the apoptotic cascade and leading to cell death.[6] This process has been shown to be effective in both proliferating and non-proliferating cells and can be independent of a functional p53 pathway.[4]

Quantitative Data

In Vitro Cytotoxicity

The cytotoxic effect of CB1954 is dramatically enhanced in cancer cells expressing a nitroreductase enzyme. The following table summarizes the IC50 values (the concentration of a drug that inhibits a biological process by 50%) of CB1954 in various cancer cell lines.

| Cell Line | Cancer Type | Condition | IC50 (µM) |

| SKOV3 | Ovarian Carcinoma | Parental | >100 |

| SKOV3-NTR | Ovarian Carcinoma | Nitroreductase expressing | ~0.5 |

| WiDr | Colon Carcinoma | Parental | ~1000 |

| WiDr-NTR | Colon Carcinoma | Nitroreductase expressing | ~19 |

| A2780 | Ovarian Cancer | Parental | 29 |

| A2780-CP70 | Ovarian Cancer | Cisplatin-resistant | 60 |

| HCT-116 | Colon Carcinoma | Co-cultured with E. coli expressing NfsA | ~25 |

| HCT-116 | Colon Carcinoma | Co-cultured with E. coli expressing NfsB | ~50 |

Note: IC50 values are approximate and can vary depending on the specific experimental conditions.

Enzyme Kinetics

The efficiency of CB1954 activation by different enzymes can be compared using their kinetic parameters, Km (substrate concentration at half-maximal velocity) and kcat (turnover number).

| Enzyme | Source | Km (µM) | kcat (s-1) | kcat/Km (s-1µM-1) |

| NQO2 (human) | Homo sapiens | 263 | 6 | 0.023 |

| NTR | E. coli | 862 | - | - |

| NfsA | E. coli | ~100 | - | ~0.1 |

| NfsB | E. coli | ~1000 | - | ~0.01 |

| YfkO | Bacillus licheniformis | 834.33 | 39.34 | 0.0471 |

Note: Kinetic parameters can vary based on the assay conditions and the specific variant of the enzyme used.

Pharmacokinetics

| Species | Route | Dose (mg/kg) | Cmax (µg/mL) | t1/2 (hours) | Bioavailability (%) |

| Mouse | IV | 50 | 100 | 1.4 - 2.0 | - |

| Mouse | IP | 50 | ~20-33 | 1.4 - 2.0 | 85 |

| Dog | IV | 25 | 27 | 2.5 - 4.0 | - |

| Dog | Oral | 25 | ~5-9 | 2.5 - 4.0 | 40 |

A Phase I clinical trial of CB1954 in patients with gastrointestinal malignancies provided the following pharmacokinetic data.[4]

| Route | Dose (mg/m²) | AUC (µM/h) | Key Observations |

| Intravenous (IV) | 24 | 5.8 | Recommended dose. Dose-limiting toxicities (diarrhea, hepatic toxicity) were observed at 37.5 mg/m². |

| Intraperitoneal (IP) | 24 | 387 | Demonstrates a significant regional advantage for IP administration. |

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT/MTS Assay)

This protocol outlines a common method for determining the IC50 of CB1954 in cancer cell lines.

-

Cell Seeding: Seed cancer cells (e.g., parental and nitroreductase-expressing) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Drug Treatment: Prepare serial dilutions of CB1954 in culture medium. Remove the old medium from the cells and add the CB1954 dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

-

MTT/MTS Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.

-

Solubilization: If using MTT, add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the drug concentration and determine the IC50 value using non-linear regression analysis.

HPLC Analysis of CB1954 and its Metabolites

High-Performance Liquid Chromatography (HPLC) is used to separate and quantify CB1954 and its reduced metabolites.

-

Sample Preparation:

-

In vitro: Collect cell lysates or culture medium from cells treated with CB1954. Precipitate proteins with a solvent like methanol and centrifuge to clear the supernatant.

-

In vivo: Collect plasma or tissue homogenates. Perform protein precipitation and/or solid-phase extraction to isolate the drug and its metabolites.

-

-

Chromatographic Conditions:

-

Column: A C18 reverse-phase column is typically used.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., water with 0.1% trifluoroacetic acid) and an organic solvent (e.g., acetonitrile) is commonly employed. The specific gradient will depend on the metabolites being separated.

-

Flow Rate: Typically 1 mL/min.

-

Detection: UV detection at a wavelength where CB1954 and its metabolites absorb (e.g., 262 nm or 420 nm).

-

-

Analysis:

-

Inject the prepared sample into the HPLC system.

-

Identify and quantify the peaks corresponding to CB1954 and its metabolites by comparing their retention times and peak areas to those of known standards.

-

Western Blot for Apoptosis Markers

This protocol is for the detection of key apoptotic proteins like cleaved caspases and cleaved PARP.

-

Protein Extraction: Lyse cells treated with CB1954 and control cells with RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptotic markers (e.g., anti-cleaved caspase-3, anti-PARP) overnight at 4°C. Antibody dilutions should be optimized, but a starting point of 1:1000 is common.

-

Washing: Wash the membrane three times with TBST for 5-10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) at a dilution of 1:2000 to 1:5000 for 1 hour at room temperature.

-

Washing: Repeat the washing steps.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.

DNA Cross-Linking Assay

Various methods can be used to detect DNA interstrand cross-links, including the comet assay and methods based on DNA denaturation. The principle is to differentiate between cross-linked DNA, which resists denaturation, and non-cross-linked DNA.

-

Cell Treatment: Expose cells to activated CB1954.

-

Cell Lysis: Lyse the cells under denaturing conditions (e.g., high pH).

-

DNA Denaturation and Separation:

-

Comet Assay: Embed the lysed cells in agarose on a slide and subject them to electrophoresis. Cross-linked DNA will migrate slower than damaged, non-cross-linked DNA, resulting in a smaller "comet tail."

-

Alkaline Elution: Pass the lysed cells through a filter. Denatured, non-cross-linked DNA will elute more quickly than cross-linked DNA.

-

-

Quantification: Quantify the amount of DNA in the "comet tail" or the amount of eluted DNA using fluorescent dyes (e.g., SYBR Green) to determine the extent of cross-linking.

Experimental and Therapeutic Workflows

The development and application of this compound, particularly within a GDEPT framework, follows a structured workflow.

References

- 1. selleckchem.com [selleckchem.com]

- 2. The nitroreductase/CB1954 enzyme-prodrug system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Virus-directed, enzyme prodrug therapy with nitroimidazole reductase: a phase I and pharmacokinetic study of its prodrug, CB1954 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rke.abertay.ac.uk [rke.abertay.ac.uk]

- 6. E. coli nitroreductase/CB1954 gene-directed enzyme prodrug therapy: role of arylamine N-acetlytransferase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

Tretazicar (CB1954) for Gene-Directed Enzyme Prodrug Therapy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Gene-directed enzyme prodrug therapy (GDEPT) represents a targeted approach to cancer treatment, aiming to enhance the therapeutic index of cytotoxic agents. This strategy involves the delivery of a gene encoding a non-human enzyme to tumor cells, which then selectively activates a systemically administered, non-toxic prodrug into a potent cytotoxin at the tumor site. This technical guide provides an in-depth overview of the GDEPT system utilizing the prodrug Tretazicar, also known as CB1954 [5-(aziridin-1-yl)-2,4-dinitrobenzamide], and the bacterial enzyme nitroreductase (NTR). We will delve into the core mechanism of action, present key quantitative data from preclinical and clinical studies, provide detailed experimental protocols for core assays, and visualize critical pathways and workflows.

Introduction to this compound (CB1954) GDEPT

This compound (CB1954) is a dinitrobenzamide derivative that functions as a weak monofunctional alkylating agent in its prodrug form.[1] The GDEPT strategy employing CB1954 is contingent on the expression of a bacterial nitroreductase (NTR) enzyme, typically from Escherichia coli, within cancer cells.[2] As mammalian cells do not express this enzyme, the activation of CB1954 is highly specific to the NTR-expressing tumor cells.[3] This targeted activation minimizes systemic toxicity while concentrating the cytotoxic effect within the tumor microenvironment.[3]

Mechanism of Action

The cytotoxic effect of the this compound/NTR system is a multi-step process initiated by the enzymatic reduction of the prodrug.

-

Enzymatic Reduction: The E. coli nitroreductase, an oxygen-insensitive flavoenzyme, utilizes NADH or NADPH as a cofactor to catalyze the reduction of the nitro groups of CB1954.[4] This reduction occurs in a two-step process, first to a nitroso intermediate and then to a hydroxylamine derivative.[5]

-

Formation of Cytotoxic Metabolites: The reduction of the 4-nitro group of CB1954 results in the formation of 5-(aziridin-1-yl)-4-hydroxylamino-2-nitrobenzamide.[1] This hydroxylamine metabolite is a highly reactive species.

-

DNA Cross-linking: The 4-hydroxylamine derivative is a potent bifunctional alkylating agent. It can form interstrand DNA cross-links, a highly lethal form of DNA damage that blocks DNA replication and transcription, ultimately leading to apoptosis.[2][6]

-

Bystander Effect: A crucial aspect of GDEPT is the "bystander effect," where the cytotoxic metabolites produced by NTR-expressing cells can diffuse to and kill neighboring, non-transduced cancer cells.[7][8] This is particularly important given the often-incomplete efficiency of gene delivery in a solid tumor. The cell-permeable nature of the hydroxylamine metabolites of CB1954 contributes to a significant bystander effect.[7]

Quantitative Data

In Vitro Cytotoxicity

The efficacy of the this compound/NTR system is demonstrated by the significant reduction in the half-maximal inhibitory concentration (IC50) in NTR-expressing cells compared to their wild-type counterparts.

| Cell Line | Parental IC50 (µM) | NTR-Expressing IC50 (µM) | Sensitization Fold | Reference |

| WiDr (Colon Carcinoma) | - | - | 52 | [9] |

| SK-OV-3 (Ovarian Carcinoma) | - | - | 225 | [9] |

| V79 (Chinese Hamster) | - | - | 177 | [9] |

| A2780 (Ovarian Carcinoma) | 29 | - | - | [10] |

| A2780-CP70 (Cisplatin-Resistant) | 60 | - | ~10 | [10] |

| A2780-ADR (Doxorubicin-Resistant) | 238 | - | ~14 | [10] |

| SKOV3 (Ovarian Carcinoma) | - | 0.61 | - | [11] |

| SKOV3 (NTR + NAT2) | - | 0.04 | 16 (vs NTR alone) | [11] |

Preclinical In Vivo Efficacy

Studies in xenograft models have demonstrated the anti-tumor activity of the this compound/NTR system.

| Tumor Model | Treatment Group | Outcome | Reference |

| HCT116 Xenograft | NTR-expressing C. sporogenes + CB1954 (15 mg/kg) | Significant tumor growth delay, with 4/16 tumors showing complete regression. | [12] |

| HNX 14C and HepG2 Xenografts | Control (vehicle or no treatment) | Continued tumor growth. | [13] |

Phase I Clinical Trial Pharmacokinetics

A Phase I clinical trial of CB1954 has provided valuable pharmacokinetic data in human patients.

| Parameter | Value | Notes | Reference |

| Recommended Intravenous Dose | 24 mg/m² | Dose-limiting toxicities (diarrhea and hepatic toxicity) were observed at 37.5 mg/m². | [5] |

| AUC at Recommended IV Dose | 5.8 µM/h | - | [5] |

| AUC with Intraperitoneal Administration (24 mg/m²) | 387 µM/h | Demonstrates a significant regional advantage. | [5] |

| Renal Excretion | <5% | Suggests hepatic metabolism. | [5] |

| In Vitro AUC for IC50 in NTR-expressing cells | 10-50 µM/h | The clinically achievable AUC is within the therapeutic window. | [5] |

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is for determining the IC50 of this compound in NTR-transfected versus non-transfected cancer cells.

Materials:

-

NTR-expressing and parental control cell lines

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound (CB1954) stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed both NTR-expressing and parental cells into 96-well plates at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO₂.

-

Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO).

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C, 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Plot the percentage of cell viability versus the log of the this compound concentration. Use a non-linear regression analysis to determine the IC50 value.

Nitroreductase Activity Assay in Cell Lysates

This protocol measures the functional activity of the NTR enzyme in transfected cells.

Materials:

-

NTR-expressing and parental control cell lysates

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Menadione

-

Cytochrome c

-

NADH

-

Spectrophotometer

Procedure:

-

Cell Lysate Preparation: Harvest cells and prepare cell lysates using a suitable lysis buffer. Determine the total protein concentration of each lysate (e.g., using a BCA assay).

-

Reaction Mixture: Prepare a reaction mixture containing menadione (e.g., 500 µM), cytochrome c (e.g., 70 µM), and NADH (e.g., 500 µM) in the reaction buffer.

-

Enzyme Reaction: Add a specific amount of cell lysate (e.g., 10 µL) to the reaction mixture.

-

Kinetic Measurement: Immediately measure the rate of change in absorbance at 550 nm over time. This reflects the reduction of cytochrome c, which is coupled to the oxidation of NADH by NTR with menadione as an intermediate electron acceptor.

-

Data Analysis: Calculate the NTR activity, often expressed as units per milligram of total protein. One unit is typically defined as the amount of enzyme that reduces 1 µmol of cytochrome c per minute.[14] A standard curve using purified E. coli nitroreductase can be used for quantification.[14]

In Vivo Xenograft Tumor Model

This protocol outlines a general procedure for evaluating the efficacy of this compound GDEPT in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., nude mice)

-

NTR-expressing cancer cells

-

Matrigel (optional)

-

This compound (CB1954) for injection (formulated in a suitable vehicle, e.g., 20% DMSO in saline)

-

Calipers

Procedure:

-

Tumor Implantation: Subcutaneously inject a suspension of NTR-expressing cancer cells (e.g., 1-5 x 10⁶ cells in PBS, with or without Matrigel) into the flank of the mice.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (length x width²)/2.

-

Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer this compound (e.g., 15-20 mg/kg) or vehicle control via a suitable route (e.g., intraperitoneal injection) for a specified duration (e.g., daily for 5 days).[12][13]

-

Tumor Growth and Survival Monitoring: Continue to monitor tumor volume and the general health of the mice. The primary endpoints are typically tumor growth inhibition and overall survival.

-

Data Analysis: Plot the mean tumor volume over time for each group. Statistical analysis (e.g., t-test or ANOVA) can be used to compare the treatment and control groups. Survival data can be analyzed using Kaplan-Meier curves and the log-rank test.

Conclusion and Future Directions

The this compound (CB1954)/nitroreductase GDEPT system offers a promising strategy for targeted cancer therapy. Its mechanism of action, involving tumor-specific activation and a potent bystander effect, has been well-characterized. Preclinical and early clinical data support its potential as a viable therapeutic approach.

Future research in this area will likely focus on:

-

Improving Gene Delivery: Enhancing the efficiency and tumor-specificity of gene delivery vectors to increase the proportion of NTR-expressing cells within the tumor.

-

Enzyme Engineering: Developing next-generation nitroreductase enzymes with improved kinetic properties for more efficient this compound activation.

-

Combination Therapies: Investigating the synergistic effects of this compound GDEPT with other cancer treatments, such as immunotherapy or conventional chemotherapy.[2]

-

Advanced Prodrug Design: Synthesizing novel prodrugs with improved pharmacological properties, such as enhanced solubility and reduced systemic toxicity.

This technical guide provides a solid foundation for researchers and drug development professionals working on or interested in the this compound GDEPT system. The provided data, protocols, and visualizations serve as a valuable resource for designing and interpreting experiments in this exciting field of targeted cancer therapy.

References

- 1. Bystander or no bystander for gene directed enzyme prodrug therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanism of cell death induced by the novel enzyme-prodrug combination, nitroreductase/CB1954, and identification of synergism with 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mathematical Modeling of Tumor Growth in Preclinical Mouse Models with Applications in Biomarker Discovery and Drug Mechanism Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ratiometric Fluorescence Assay for Nitroreductase Activity: Locked-Flavylium Fluorophore as a NTR-Sensitive Molecular Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Virus-directed, enzyme prodrug therapy with nitroimidazole reductase: a phase I and pharmacokinetic study of its prodrug, CB1954 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Expression of Escherichia coli B nitroreductase in established human tumor xenografts in mice results in potent antitumoral and bystander effects upon systemic administration of the prodrug CB1954 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The bystander effect of the nitroreductase/CB1954 enzyme/prodrug system is due to a cell-permeable metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Bystander or No Bystander for Gene Directed Enzyme Prodrug Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Gene-directed enzyme prodrug therapy: quantitative bystander cytotoxicity and DNA damage induced by CB1954 in cells expressing bacterial nitroreductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. E. coli nitroreductase/CB1954 gene-directed enzyme prodrug therapy: role of arylamine N-acetlytransferase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

The Hypoxia-Activated Prodrug Tirapazamine: A Technical Guide to its Specificity for Hypoxic Tumor Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid tumors are characterized by regions of inadequate oxygen supply, a phenomenon known as hypoxia. This hypoxic microenvironment poses a significant challenge to conventional cancer therapies, as it renders tumor cells resistant to both radiotherapy and many chemotherapeutic agents. To exploit this unique feature of the tumor microenvironment, a class of drugs known as hypoxia-activated prodrugs (HAPs) has been developed. These agents are designed to be selectively activated under low-oxygen conditions, leading to targeted cytotoxicity in the otherwise resistant hypoxic cell population.

This technical guide provides an in-depth exploration of Tirapazamine (TPZ), also known by its developmental codes SR 4233 and WIN 59075, a leading HAP that has undergone extensive preclinical and clinical investigation. While the initial query referenced "Tretazicar," it is crucial to clarify that this compound (CB1954) is a different agent activated by the enzyme NQO2, a mechanism not inherently specific to hypoxia. This guide will focus on Tirapazamine, the drug renowned for its hypoxia-selective cytotoxicity.

We will delve into the core mechanism of Tirapazamine's activation, present quantitative data on its specificity, detail the experimental protocols used to ascertain its efficacy, and provide visualizations of the key pathways and experimental workflows.

Mechanism of Action: The Hypoxic Switch

Tirapazamine is a bioreductive prodrug that undergoes a one-electron reduction to form a radical species. The fate of this radical is critically dependent on the intracellular oxygen concentration.

Under Normoxic Conditions (Normal Oxygen Levels): In well-oxygenated tissues, the Tirapazamine radical is rapidly re-oxidized back to its non-toxic parent compound. This futile cycle of reduction and re-oxidation prevents the accumulation of toxic radicals, thereby sparing healthy tissues.

Under Hypoxic Conditions (Low Oxygen Levels): In the low-oxygen environment of a solid tumor, the Tirapazamine radical is not readily re-oxidized. Instead, it undergoes further chemical transformations to produce highly reactive and cytotoxic oxidizing radicals, including the hydroxyl radical (•OH). These radicals induce extensive DNA damage, including single- and double-strand breaks, leading to cell death.

The enzymatic activation of Tirapazamine is a key aspect of its mechanism. One of the primary enzymes implicated in the one-electron reduction of Tirapazamine is NADPH:cytochrome P450 reductase (P450R) . The level of P450R expression in tumor cells can significantly influence their sensitivity to Tirapazamine.

Below is a diagram illustrating the activation pathway of Tirapazamine.

Quantitative Analysis of Hypoxic Specificity

The selective cytotoxicity of Tirapazamine towards hypoxic cells is a quantifiable parameter. This is often expressed as the Hypoxic Cytotoxicity Ratio (HCR) , which is the ratio of the drug concentration required to produce a certain level of cell kill under aerobic conditions to that required under hypoxic conditions. A higher HCR indicates greater selectivity for hypoxic cells.

The following tables summarize the in vitro cytotoxicity of Tirapazamine and its analogues in various cancer cell lines under normoxic and hypoxic conditions.

| Cell Line | Drug | Normoxia IC50 (µM) | Hypoxia IC50 (µM) | Hypoxic Cytotoxicity Ratio (HCR) | Reference |

| CT26 (Murine Colon Carcinoma) | Tirapazamine | 51.42 | 16.35 | 3.14 | |

| HT1080 (Human Fibrosarcoma) | Tirapazamine | 559 | 11 | 50.8 | |

| MKN45 (Human Gastric Cancer) | Tirapazamine | >10 µg/mL | ~1 µg/mL | >10 |

Note: IC50 is the half-maximal inhibitory concentration.

Experimental Protocols

The specificity of Tirapazamine for hypoxic tumor cells has been established through a variety of in vitro and in vivo experiments. Below are detailed methodologies for two key assays.

Clonogenic Survival Assay

The clonogenic assay is a gold-standard method to determine the cytotoxicity of a drug by measuring the ability of single cells to proliferate and form colonies.

Objective: To determine the surviving fraction of tumor cells after treatment with Tirapazamine under normoxic and hypoxic conditions.

Methodology:

-

Cell Culture: Tumor cells are cultured in appropriate media and maintained in a humidified incubator at 37°C with 5% CO2.

-

Cell Plating: Cells are trypsinized, counted, and seeded into 60-mm culture dishes at a density that will yield approximately 50-100 colonies per dish after treatment.

-

Drug Treatment and Hypoxia Induction:

-

For hypoxic conditions, the plated cells are placed in a hypoxic chamber or incubator with a controlled gas mixture (e.g., 1% O2, 5% CO2, balance N2) for a specified period before and during drug treatment.

-

Tirapazamine is added to the culture medium at various concentrations. A parallel set of plates is maintained under normoxic conditions (21% O2).

-

The duration of drug exposure is typically 1 to 6 hours.

-

-

Colony Formation: After drug treatment, the medium is replaced with fresh, drug-free medium, and the plates are returned to a normoxic incubator for 7-14 days to allow for colony formation.

-

Staining and Counting: Colonies are fixed with methanol and stained with a solution of crystal violet. Colonies containing at least 50 cells are counted.

-

Data Analysis: The surviving fraction for each treatment group is calculated by dividing the number of colonies formed by the number of cells seeded, corrected for the plating efficiency of untreated control cells.

Comet Assay (Single-Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA damage in individual cells. It is particularly useful for assessing the DNA strand breaks induced by Tirapazamine.

Objective: To quantify the extent of DNA damage in tumor cells following treatment with Tirapazamine.

Methodology:

-

Cell Treatment: Tumor cells are treated with Tirapazamine under normoxic and hypoxic conditions as described for the clonogenic assay.

-

Cell Embedding: After treatment, cells are harvested, mixed with low-melting-point agarose, and layered onto a microscope slide pre-coated with normal melting point agarose.

-

Lysis: The slides are immersed in a high-salt lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).

-

Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline electrophoresis buffer to unwind the DNA. An electric field is then applied, causing the negatively charged DNA to migrate towards the anode. Damaged DNA (containing strand breaks) migrates further, forming a "comet tail," while undamaged DNA remains in the nucleoid (the "comet head").

-

Neutralization and Staining: The slides are neutralized and the DNA is stained with a fluorescent dye (e.g., SYBR Green or propidium iodide).

-

Visualization and Analysis: The slides are examined using a fluorescence microscope. Image analysis software is used to quantify the amount of DNA in the comet tail relative to the head, which is a measure of the extent of DNA damage. This is often expressed as the "tail moment."

Clinical Development and Future Directions

Tirapazamine has been evaluated in numerous clinical trials, often in combination with radiotherapy or conventional chemotherapy agents like cisplatin. While it has shown promise in some studies, particularly in head and neck cancers, the overall clinical success has been mixed.

One of the key challenges in the clinical development of Tirapazamine and other HAPs is the identification of patients who are most likely to benefit from these therapies. The development and validation of reliable biomarkers of tumor hypoxia are crucial for patient selection. Some studies have explored the correlation between treatment outcomes and the expression of hypoxia markers such as carbonic anhydrase IX (CA IX) and hypoxia-inducible factor 1-alpha (HIF-1α). For instance, it has been noted that Tirapazamine has higher activity against tumor cells expressing CAIX. However, a definitive predictive biomarker has yet to be established.

Future research in this area will likely focus on:

-

Improving patient selection through the use of advanced imaging techniques and molecular biomarkers to accurately assess tumor hypoxia.

-

Developing next-generation HAPs with improved potency, solubility, and pharmacokinetic properties.

-

Exploring novel combination therapies to enhance the efficacy of Tirapazamine and other HAPs.

Conclusion